molecular formula C13H19NO4S B1586674 Ethyl O-Mesitylsulfonylacetohydroxamate CAS No. 38202-27-6

Ethyl O-Mesitylsulfonylacetohydroxamate

Cat. No. B1586674
CAS RN: 38202-27-6
M. Wt: 285.36 g/mol
InChI Key: KQCBSWBQAXTILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl O-Mesitylsulfonylacetohydroxamate (CAS RN: 38202-27-6) is a chemical compound used in organic synthesis. It serves as a precursor for a powerful aminating reagent. Also known as O-Mesitylsulfonylacetohydroxamic Acid Ethyl Ester, it is a white crystalline powder or solid at room temperature .


Molecular Structure Analysis

The molecular formula of Ethyl O-Mesitylsulfonylacetohydroxamate is C13H19NO4S, with a molecular weight of 285.36 g/mol. Its structure consists of a mesitylsulfonyl group attached to an acetohydroxamic acid ester via an ethyl linkage .


Physical And Chemical Properties Analysis

  • Safety : It can cause skin and eye irritation; handle with care .

Scientific Research Applications

Medicinal Chemistry

Ethyl O-Mesitylsulfonylacetohydroxamate: is a precursor to powerful aminating agents used in medicinal chemistry . Its role in the synthesis of pharmaceuticals is crucial, as it helps introduce nitrogen-containing groups into molecules, which is a common feature in many drugs.

Agriculture

In agriculture, this compound has been identified as a novel collector for bastnaesite ores, which are rich in rare earth elements . Its superior collection ability and flotation performance make it valuable for the separation and recovery of these minerals, which are essential for various agricultural technologies.

Materials Science

The compound’s potential in materials science lies in its application as a flotation agent. It can be used to modify surfaces to alter their interaction with different substances, which is beneficial in creating materials with specific properties .

Environmental Science

Ethyl O-Mesitylsulfonylacetohydroxamate: shows promise in environmental science as a flotation reagent for mineral processing . It can improve the efficiency of mineral separation processes, reducing the environmental impact of mining activities.

Biochemistry

In biochemistry, the compound’s ability to act as a collector and its interactions with mineral surfaces can be applied to study the biochemical pathways of mineral absorption and processing within organisms .

Pharmacology

The compound’s role in pharmacology is linked to its use in the synthesis of aminating agents. These agents are integral in drug design and synthesis, particularly in the development of compounds with nitrogen-based functional groups .

Chemical Engineering

From a chemical engineering perspective, Ethyl O-Mesitylsulfonylacetohydroxamate is valuable for its role in the flotation process, a key separation technique used in the processing of minerals and in the purification of chemicals .

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to identify or quantify other substances, thanks to its well-defined physical and chemical properties .

Safety and Hazards

Ethyl O-Mesitylsulfonylacetohydroxamate may cause skin and eye irritation. Follow safety precautions when handling this compound .

Future Directions

Research on Ethyl O-Mesitylsulfonylacetohydroxamate continues to explore its applications in various fields. Further investigations may focus on optimizing its synthesis, improving its performance in specific processes, and assessing its environmental impact .

properties

IUPAC Name

ethyl (1E)-N-(2,4,6-trimethylphenyl)sulfonyloxyethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-6-17-12(5)14-18-19(15,16)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCBSWBQAXTILK-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NOS(=O)(=O)C1=C(C=C(C=C1C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N/OS(=O)(=O)C1=C(C=C(C=C1C)C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl O-Mesitylsulfonylacetohydroxamate

CAS RN

38202-27-6
Record name Ethyl O-methylsulphonylacetohydroxamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038202276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl O-methylsulphonylacetohydroxamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl O-Mesitylsulfonylacetohydroxamate
Reactant of Route 2
Reactant of Route 2
Ethyl O-Mesitylsulfonylacetohydroxamate
Reactant of Route 3
Reactant of Route 3
Ethyl O-Mesitylsulfonylacetohydroxamate
Reactant of Route 4
Reactant of Route 4
Ethyl O-Mesitylsulfonylacetohydroxamate
Reactant of Route 5
Reactant of Route 5
Ethyl O-Mesitylsulfonylacetohydroxamate
Reactant of Route 6
Reactant of Route 6
Ethyl O-Mesitylsulfonylacetohydroxamate

Q & A

Q1: How does Ethyl O-Mesitylsulfonylacetohydroxamate interact with bastnaesite and what are the downstream effects?

A1: Ethyl O-Mesitylsulfonylacetohydroxamate (C1) demonstrates a strong affinity for the (110) plane of bastnaesite, a mineral rich in rare-earth elements. [] This interaction is characterized by a strong adsorption energy of -1.79 eV and a short adsorption height of 1.65 Å. [] The strong binding of C1 to the bastnaesite surface is attributed to significant orbital hybridization, indicating robust electronic interactions. [] This interaction makes C1 an effective collector, enhancing the flotation separation of bastnaesite from other minerals in the ore. [] This ultimately leads to improved recovery of bastnaesite, which is crucial for the extraction of valuable rare-earth elements. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.